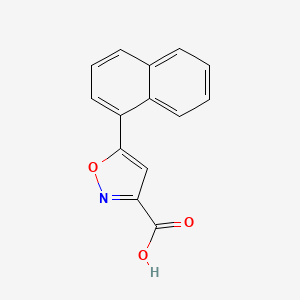

5-(1-Naphthyl)isoxazole-3-carboxylic acid

Description

5-(1-Naphthyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a naphthyl group substituted at the 5-position of the isoxazole ring and a carboxylic acid moiety at the 3-position. The naphthyl group imparts significant steric bulk and extended π-conjugation, distinguishing it from simpler aryl-substituted analogs.

Properties

IUPAC Name |

5-naphthalen-1-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)12-8-13(18-15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIITIJVBCOPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method is highly efficient and provides good yields of the desired product . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require mild conditions and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .

Industrial Production Methods

Industrial production of this compound often involves large-scale cycloaddition reactions using nitrile oxides and alkynes. The process is optimized for high yield and purity, and the reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

5-(1-Naphthyl)isoxazole-3-carboxylic acid has the molecular formula . It features an isoxazole ring fused with a naphthalene moiety, which contributes to its diverse chemical reactivity and biological activity. This compound is known for its stability and solubility in organic solvents, making it suitable for various applications.

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly as a potential COX-1 inhibitor. In vitro tests have demonstrated that certain derivatives of isoxazole can selectively inhibit COX-1, which is crucial for developing treatments for inflammatory diseases and pain management .

3. Anticancer Potential

Recent research highlighted the anticancer properties of isoxazole compounds. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells while sparing normal cells, indicating a selective therapeutic window .

Agricultural Chemistry

Herbicidal Applications

The compound is being explored as a potential herbicide due to its ability to selectively target weed species while minimizing harm to crops. Preliminary studies indicate that formulations containing this compound can effectively control weed growth in agricultural settings without significant phytotoxicity to desirable plants .

Material Science

Polymer Development

In material science, this compound is being investigated for its role in synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and chemical resistance. This application could lead to the development of new materials suitable for high-performance applications in various industries .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | RamaRao et al., 2011 | Significant activity against E. coli and S. aureus |

| Anti-inflammatory | Vitale et al., 2014 | Selective COX-1 inhibition; potential for anti-inflammatory drugs |

| Anticancer | Shaw et al., 2012 | Induced apoptosis in cancer cell lines |

| Herbicidal | Chem-Impex Research | Effective weed control with low phytotoxicity |

| Polymer Development | Material Science Journal | Enhanced thermal stability in polymer formulations |

Mechanism of Action

The mechanism of action of 5-(1-Naphthyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Properties of Isoxazole-3-carboxylic Acid Derivatives

Table 2. NMR Chemical Shifts (δ, ppm) for Key Protons

| Compound Name | Aromatic Protons (δ) | Carboxylic Acid Proton (δ) |

|---|---|---|

| This compound | 7.4–8.1 (naphthyl) | ~13.0 (broad) |

| 5-Phenylisoxazole-3-carboxylic acid | 7.2–7.5 | ~12.8 |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) | 6.8–7.3 | ~12.5 |

| 5-(2-Furyl)isoxazole-3-carboxylic acid | 6.4–7.2 (furyl) | ~12.7 |

Biological Activity

5-(1-Naphthyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Isoxazole derivatives have been widely studied for their diverse pharmacological properties, including neuropharmacological effects, anti-inflammatory actions, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₉NO₃

- Molecular Weight : Approximately 239.23 g/mol

- Functional Groups : Isoxazole ring, carboxylic acid group

The presence of the naphthyl group at position 1 is particularly noteworthy, as it may influence the compound's binding properties and biological activity compared to other isoxazole derivatives.

Neuropharmacological Effects

Research indicates that isoxazole derivatives can interact with various neurotransmitter systems. For instance, compounds structurally similar to this compound have been shown to bind to the System xc− transporter, which plays a crucial role in glutamate uptake in glioblastoma cells. Initial studies suggest that these compounds can inhibit glutamate uptake, potentially offering therapeutic avenues for conditions like epilepsy and neurodegenerative diseases .

Anti-inflammatory Potential

The anti-inflammatory properties of isoxazoles have been documented in several studies. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, suggesting that this compound may possess comparable activities .

While detailed mechanisms specific to this compound remain underexplored, the general mechanisms observed in isoxazole compounds include:

- Binding to Receptors : Interactions with neurotransmitter receptors or transporters.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory or metabolic pathways.

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Methylisoxazole-3-carboxylic acid | Methyl group at position 4 | 0.87 |

| 5-Methylisoxazole-3-carboxylic acid | Methyl group at position 5 | 0.85 |

| 5-(tert-Butyl)isoxazole-3-carboxylic acid | Tert-butyl substitution | 0.78 |

| 5-Cyclopropylisoxazole-3-carboxylic acid | Cyclopropyl substitution | 0.75 |

| This compound | Naphthyl group at position 1 | 1.00 |

The unique naphthyl substitution may enhance its binding affinity and specificity towards biological targets compared to other isoxazoles.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential applications:

- Inhibition of Glutamate Uptake : Analogous compounds have shown efficacy in inhibiting glutamate uptake in glioblastoma cells, suggesting neuroprotective properties .

- Antimicrobial Testing : Isoxazole derivatives have been screened against various bacterial strains, demonstrating promising results that warrant further investigation into their therapeutic potential .

- Inflammatory Pathway Modulation : Similar compounds have been reported to affect cytokine production and inflammatory mediator release, indicating a potential role in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.